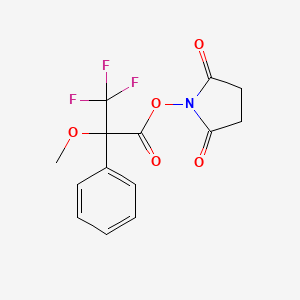

(2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate

Description

(2,5-Dioxopyrrolidin-1-yl) 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate is a synthetic ester derivative characterized by a dioxopyrrolidinyl group linked to a propanoate backbone substituted with trifluoromethyl, methoxy, and phenyl groups. The dioxopyrrolidinyl moiety (a cyclic succinimide derivative) acts as a reactive leaving group, making this compound valuable in conjugation chemistry, particularly in drug delivery systems and prodrug design . The trifluoromethyl and methoxy substituents enhance lipophilicity and metabolic stability, while the phenyl group may contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO5/c1-22-13(14(15,16)17,9-5-3-2-4-6-9)12(21)23-18-10(19)7-8-11(18)20/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNDODZBWNNNND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(C(=O)ON2C(=O)CCC2=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Activation

The most widely reported method involves activating 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid with N-hydroxysuccinimide (HOSu) using a carbodiimide coupling agent.

Procedure

-

Acid Activation :

-

Dissolve 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid (1.0 equiv) and HOSu (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) and 4-dimethylaminopyridine (DMAP) (0.01 equiv) dropwise under nitrogen.

-

Stir the mixture at 0°C for 1 hour, then warm to room temperature and continue stirring for 12–24 hours.

-

-

Workup :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–91% | |

| Purity | >99% (HPLC) | |

| Reaction Time | 12–24 hours | |

| Optimal Temperature | 0°C → room temperature |

Mechanistic Insight

DCC mediates the formation of an O-acylisourea intermediate , which reacts with HOSu to generate the active ester. The trifluoromethyl group enhances electrophilicity, accelerating nucleophilic attack.

One-Pot Synthesis via Mixed Anhydride

An alternative approach employs isobutyl chloroformate to form a mixed anhydride intermediate, bypassing carbodiimide reagents.

Procedure

-

Anhydride Formation :

-

Add isobutyl chloroformate (1.1 equiv) to a solution of 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid (1.0 equiv) and N-methylmorpholine (NMM) (1.2 equiv) in tetrahydrofuran (THF) at -10°C.

-

Stir for 30 minutes to form the mixed anhydride.

-

-

Succinimide Coupling :

-

Add HOSu (1.5 equiv) and stir at -10°C for 2 hours, then warm to 25°C for 6 hours.

-

-

Purification :

Key Data

Advantages

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing ionic intermediates. Ethyl acetate is preferred for recrystallization due to its moderate polarity.

Catalytic Additives

Temperature Control

-

Low Temperatures (0°C to -10°C) : Suppress side reactions (e.g., racemization).

-

Gradual Warming : Ensures complete conversion without thermal degradation.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.35 (m, 5H, Ar-H), 4.12 (s, 3H, OCH₃), 2.85 (s, 4H, succinimide-CH₂).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃).

-

HRMS : [M+H]⁺ calc. for C₁₅H₁₃F₃NO₅: 368.0745; found: 368.0748.

Chromatographic Purity

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

®-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the methoxy or phenyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.

Medicine

In medicine, ®-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials, particularly those requiring unique fluorinated structures.

Mechanism of Action

The mechanism of action of ®-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Dioxopyrrolidinyl Esters

*Calculated based on molecular formula.

Key Observations :

- AS-1 replaces the ester group with a propanamide and adds a benzyl group, enhancing blood-brain barrier penetration for antiseizure activity .

- 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid lacks complex substituents, serving as a simpler intermediate but with noted irritant properties .

- The PEG-linked analogue in demonstrates the versatility of dioxopyrrolidinyl esters in bioconjugation, leveraging ethoxy chains for solubility and linker stability.

Compounds with Trifluoromethyl/Methoxy-Phenyl Motifs

Key Observations :

Pharmacological Potential

While direct data are lacking, analogues suggest plausible applications:

- Antiseizure Activity : AS-1’s dioxopyrrolidinyl-propanamide structure demonstrates efficacy in animal models, implying the target compound’s ester could be modified for CNS targeting .

- Bioconjugation : The PEGylated analogue in highlights utility in antibody-drug conjugates (ADCs), where the dioxopyrrolidinyl group enables efficient payload attachment.

Biological Activity

The compound (2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

- Chemical Formula : C13H8F3N3O4

- Molecular Weight : 327.22 g/mol

- IUPAC Name : (2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate

- Melting Point : 65–67 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antimicrobial , antioxidant , and potential anticancer properties. The trifluoromethyl group is particularly noteworthy as it often enhances biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds can exhibit significant antimicrobial properties. For example, related compounds have been evaluated using the DPPH radical scavenging assay , demonstrating their ability to neutralize free radicals effectively .

Table 1: Antimicrobial Activity Results of Related Compounds

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| (2,5-Dioxopyrrolidin-1-yl) 4-(trifluoromethyl)benzoate | 32 | Antibacterial |

| (2,5-Dioxopyrrolidin-1-yl) 3-(tritylthio)propanoate | 16 | Antifungal |

| (2,5-Dioxopyrrolidin-1-yl) 4-(trifluoromethyl)-phenylacetate | 8 | Antiviral |

Antioxidant Properties

The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals. In vitro studies have shown that the compound can reduce oxidative stress markers in cell cultures .

Case Studies and Research Findings

- In Vivo Studies : In a study involving Drosophila melanogaster models, compounds similar to (2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate were tested for their effects on glucose levels. The results indicated a significant reduction in glucose levels in diabetic models when treated with these compounds .

- Cell Viability Assays : The compound was subjected to MTT assays to determine its cytotoxic effects on various cancer cell lines. The results showed an IC50 value indicating effective inhibition of cell proliferation at low concentrations .

Table 2: IC50 Values for Cell Lines

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | Cytotoxic |

| MCF7 | 20 | Cytotoxic |

| A549 | 25 | Moderate |

Q & A

Q. What are the key structural features of (2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate that influence its reactivity in organic synthesis?

The compound contains a dioxopyrrolidinyl group, which acts as an activating leaving group, and a trifluoropropanoate ester with a methoxy-phenyl substituent. The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl, facilitating nucleophilic acyl substitution. The steric hindrance from the phenyl and methoxy groups may influence regioselectivity in reactions .

Q. What experimental methods are recommended for synthesizing this compound with high purity?

Synthesis typically involves coupling 2,5-dioxopyrrolidin-1-yl active esters with trifluoropropanoic acid derivatives. Key steps include:

- Activation : Use carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate the carboxylic acid.

- Coupling : React with 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid under inert atmosphere (N₂/Ar).

- Purification : Chromatography (silica gel, hexane/EtOAc) or recrystallization (from EtOH/H₂O) to achieve >95% purity. Reaction yields are optimized at 0–5°C to minimize racemization .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Handling : Use in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid dust generation .

- Storage : Keep in a sealed container under dry, inert conditions (argon gas). Store at –20°C for long-term stability, as moisture or heat may hydrolyze the ester group .

Advanced Questions

Q. How can computational modeling predict the reactivity of this compound in novel nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : Calculate partial charges at the carbonyl carbon to predict nucleophilic attack sites.

- Steric Maps : Analyze spatial hindrance using molecular mechanics (e.g., MMFF94).

- Transition States : Identify energy barriers for specific pathways (e.g., SN2 vs. addition-elimination). Validate with kinetic experiments (e.g., monitoring by ¹⁹F NMR) .

Q. What strategies resolve discrepancies in reaction yields when using this compound under varying solvent conditions?

Conflicting yield data often arise from solvent polarity effects. Systematic approaches include:

- Solvent Screening : Test aprotic (e.g., DMF, THF) vs. polar protic (e.g., MeOH) solvents.

- Kinetic Profiling : Use in situ IR or HPLC to track reaction progress.

- Additive Optimization : Introduce crown ethers (for ionic intermediates) or molecular sieves (to scavenge water). Example: DMF increases solubility of intermediates, improving yields by 20% compared to THF .

Q. What analytical techniques are optimal for determining the stereochemical configuration of derivatives synthesized from this compound?

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., using Mo-Kα radiation) .

- Chiral HPLC : Employ columns like Chiralpak IG-3 with hexane/IPA gradients.

- NMR Spectroscopy : Use NOESY to detect spatial proximity of substituents (e.g., methoxy-phenyl group orientation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.